
Tertiapin Q (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tertiapin Q (trifluoroacetate salt) is a peptide derivative of the honeybee venom peptide tertiapin. It is known for its ability to inhibit inwardly rectifying potassium channels, specifically the G protein-activated inward rectifier potassium channel 1 (GIRK1) and GIRK4, also known as K_ir 3.1 and K_ir 3.4 . This compound has significant implications in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tertiapin Q is synthesized by replacing the methionine residue in the native tertiapin peptide with a glutamine residue . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .
Industrial Production Methods
Industrial production of Tertiapin Q follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The final product is lyophilized and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Tertiapin Q primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. The disulfide bridges between cysteine residues are crucial for maintaining the peptide’s three-dimensional structure and biological activity .
Common Reagents and Conditions
Solid-Phase Peptide Synthesis (SPPS): Utilizes protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents like TFA.
Disulfide Bridge Formation: Oxidative folding conditions using reagents like DMSO or air oxidation.
Major Products Formed
The major product formed is the Tertiapin Q peptide with the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, featuring disulfide bridges between cysteine residues at positions 3–14 and 5–18 .
Scientific Research Applications
Tertiapin Q has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure and function of potassium channels.
Biology: Helps in understanding the physiological roles of GIRK channels in various tissues.
Medicine: Potential therapeutic applications in treating conditions related to potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders
Industry: Utilized in the development of new drugs targeting potassium channels.
Mechanism of Action
Tertiapin Q exerts its effects by binding to and inhibiting the GIRK1/4 and ROMK1 inward-rectifier potassium channels . The inhibition occurs through the interaction of the peptide with specific residues in the channel, blocking the flow of potassium ions and thereby modulating cellular excitability .
Comparison with Similar Compounds
Similar Compounds
- Taspoglutide trifluoroacetate salt
- TNIIIA2 trifluoroacetate salt
- PPTN trifluoroacetate salt
- L-BNP trifluoroacetate salt
Uniqueness
Tertiapin Q is unique due to its high specificity and affinity for GIRK1/4 and ROMK1 channels. Unlike other similar compounds, Tertiapin Q’s modification (replacement of methionine with glutamine) enhances its stability and reduces susceptibility to oxidation .
Properties
Molecular Formula |
C108H176F3N35O26S4 |
|---|---|
Molecular Weight |
2566.0 g/mol |
IUPAC Name |
(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1 |
InChI Key |
AZHHYZAMUZWFSW-YPISCXGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


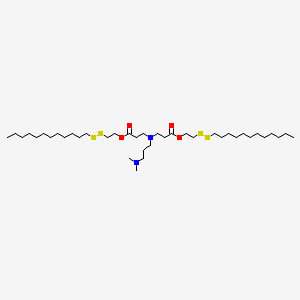
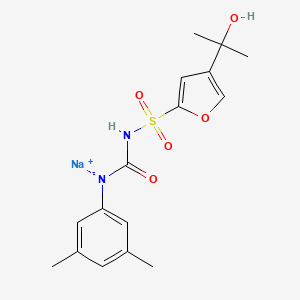
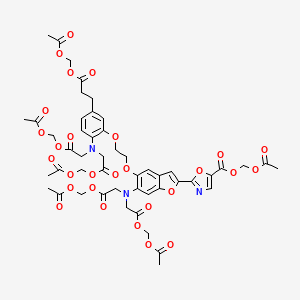
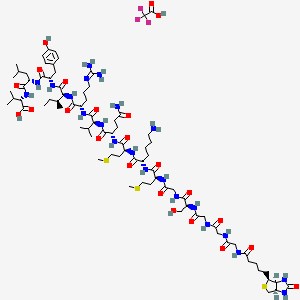
![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)
![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)
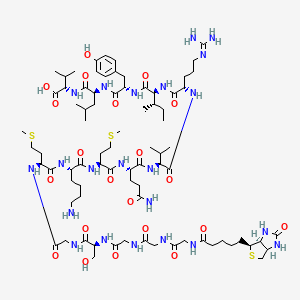
![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)
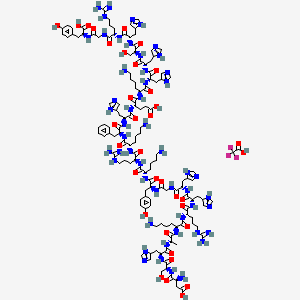
![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)
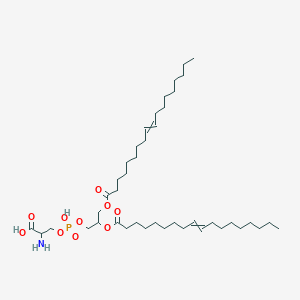

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)
